

# Efficacy of Nb-001 in 22q11.2 Syndrome Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **Nb-001** (fasoracetam), a novel metabotropic glutamate receptor (mGluR) activator, with other therapeutic alternatives for the treatment of neuropsychiatric symptoms associated with 22q11.2 deletion syndrome (22q11DS). The information is compiled from available clinical and preclinical data to support research and development efforts in this area.

#### Nb-001 (Fasoracetam): A Novel mGluR Activator

**Nb-001**, also known as fasoracetam, is a small molecule that acts as a non-stimulant activator of multiple metabotropic glutamate receptors.[1] Developed by Nobias Therapeutics, it is being investigated for its potential to treat neuropsychiatric symptoms such as anxiety, attention-deficit/hyperactivity disorder (ADHD), and autism spectrum disorder (ASD) in individuals with 22q11.2 deletion syndrome.[1][2] The proposed mechanism of action involves the modulation of glutamatergic, GABAergic, and cholinergic systems.[3][4][5][6][7] The FDA has granted **Nb-001** Rare Pediatric Disease and Orphan Drug Designations for the treatment of 22q11.2 deletion syndrome.[8]

#### **Clinical Efficacy of Nb-001**

A Phase 2, randomized, double-blind, placebo-controlled crossover trial was conducted to evaluate the safety and efficacy of **Nb-001** in children and adolescents (ages 6-17) with 22q11DS.[2][9][10] The trial's primary endpoint was safety and tolerability, which was met.[2]



The key secondary endpoint was the assessment of efficacy using the Clinical Global Impression-Improvement (CGI-I) scale.[2]

Table 1: Phase 2 Clinical Trial Results for **Nb-001** in 22q11.2 Deletion Syndrome[2]

| Metric                               | Nb-001<br>Treatment<br>Period | Placebo<br>Period | Difference<br>(Delta) | p-value |
|--------------------------------------|-------------------------------|-------------------|-----------------------|---------|
| Least Squares<br>Mean CGI-I<br>Score | 3.34 (SE: 0.15)               | 3.69 (SE: 0.15)   | -0.36 (SE: 0.20)      | 0.07    |

Lower CGI-I scores indicate greater improvement.

While the trial was not powered for statistical significance on efficacy endpoints, the results showed a positive trend towards improvement with **Nb-001** treatment.[2] The number of patients responding to treatment was reported to be 1.4 to 1.7 times higher with **Nb-001** compared to placebo.[2]

#### **Experimental Protocol: Nb-001 Phase 2 Clinical Trial**

- Study Design: A multi-center, randomized, placebo-controlled crossover trial.[2][11][12]
- Participants: Children and adolescents aged 6 to 17 years with a confirmed 22q11.2 deletion and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4.[2][12]
- Intervention: Participants received two 6-week treatment periods, one with Nb-001 and one with placebo, separated by a 1-week washout period.[2][10]
- Primary Outcome: Safety and tolerability of Nb-001.[2]
- Secondary Outcome: Efficacy assessed by the Clinical Global Impression-Improvement (CGI-I) scale.[2]





Click to download full resolution via product page

Nb-001 Phase 2 Clinical Trial Workflow.

#### **Alternative Therapeutic Approaches**

Currently, there are no FDA-approved treatments specifically for the neuropsychiatric symptoms of 22q11.2 deletion syndrome.[1] However, existing medications for symptoms like psychosis, anxiety, and mood disorders are used off-label.

#### **Antipsychotics**

Antipsychotic medications are often prescribed for individuals with 22q11DS who experience psychosis. However, their effectiveness and safety in this specific population are not well-established, and there is a risk of side effects such as seizures.[13][14] Some studies suggest that quetiapine and olanzapine may be effective, while risperidone might be less so.[13]

#### Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are used to treat anxiety and mood disorders in individuals with 22q11DS. A retrospective study investigated the long-term effects of early SSRI treatment on cognition and brain development in this population.

Table 2: Longitudinal IQ Changes in 22q11DS Individuals Treated with SSRIs[15][16]



| Group                                     | Baseline Full-Scale<br>IQ (Mean) | Follow-up Full-<br>Scale IQ (Mean) | Change in IQ |
|-------------------------------------------|----------------------------------|------------------------------------|--------------|
| SSRI-Treated                              | ~80                              | ~85                                | Increase     |
| Untreated (with psychotic symptoms)       | ~82                              | ~78                                | Decrease     |
| Untreated (without psychiatric disorders) | ~85                              | ~85                                | Stable       |

Data are approximate, based on graphical representations in the source.

The study found that individuals treated with SSRIs showed an increase in IQ scores over time, while those with psychotic symptoms who were not treated with SSRIs experienced a decline. [15][16]

#### Preclinical Advancements: Rapamycin Analog CCI-779

A study in the Df1/+ mouse model of 22q11.2DS, which exhibits phenotypes relevant to both schizophrenia and Parkinson's disease, investigated the efficacy of the rapamycin analog CCI-779.

Table 3: Efficacy of CCI-779 in a 22q11.2DS Mouse Model (Df1/+)

| Phenotype                                 | Df1/+ Mice<br>(Untreated) | Df1/+ Mice (CCI-779<br>Treated) | Outcome     |
|-------------------------------------------|---------------------------|---------------------------------|-------------|
| Motor Coordination<br>(Rotarod Test)      | Deficits observed         | Ameliorated                     | Improvement |
| Sensorimotor Gating (Prepulse Inhibition) | Deficits observed         | Ameliorated                     | Improvement |
| Response to Psychostimulant (MK- 801)     | Exacerbated response      | Ameliorated                     | Improvement |



This preclinical study suggests that targeting the mTOR pathway with compounds like CCI-779 could be a promising therapeutic strategy for some of the neurological deficits in 22g11.2DS.

### **Comparative Summary and Future Directions**

Direct comparative efficacy studies between **Nb-001** and other treatments in the 22q11.2DS population are currently unavailable. The existing data comes from studies with different designs, making direct comparisons challenging.

- **Nb-001** has shown promising trends in a randomized controlled trial specifically in the pediatric 22q11DS population, with a favorable safety profile.[2]
- Antipsychotics and SSRIs are used based on clinical judgment for specific symptoms, with some evidence of effectiveness but also with noted side effects and tolerability issues.[13]
   [14][17][18]
- Preclinical models suggest other pathways, such as mTOR signaling, may be viable therapeutic targets.

Future research, including head-to-head clinical trials and further preclinical investigations in 22q11.2DS models, is necessary to establish a clearer picture of the comparative efficacy and safety of these different therapeutic approaches.

## **Signaling Pathways and Mechanisms**

Nb-001's Multi-System Mechanism of Action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nobiastx.com [nobiastx.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. benchchem.com [benchchem.com]



- 4. What is Fasoracetam used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. FDA Grants Rare Pediatric Disease and Orphan Drug Designations to Nobias Therapeutics for Treatment of 22q11.2 Deletion Syndrome [prweb.com]
- 9. Nobias Therapeutics Announces Acceptance of Late-Breaking Abstract and Presentation of Phase 2 Clinical Data for NB-001 at 52nd Child Neurology Society Annual Meeting [prweb.com]
- 10. nobiastx.com [nobiastx.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Important Consideration in Choosing Antipsychotics in the Treatment of Patients with 22q11.2 Deletion Syndrome: Risk of Convulsion PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effectiveness and tolerability of pharmacotherapy for psychosis in 22q11.2 Deletion Syndrome: A systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term effects of early treatment with SSRIs on cognition and brain development in individuals with 22g11.2 deletion... [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. The Effectiveness and Safety of Antipsychotic and Antidepressant Medications in Individuals with 22q11.2 Deletion Syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Efficacy of Nb-001 in 22q11.2 Syndrome Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676976#validating-the-efficacy-of-nb-001-in-22q11-2-syndrome-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com